Thieno[2,3-d]pyrimidin-4-amine, 5,6-dimethyl-2-(methylthio)-
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Overview
Description
Thieno[2,3-d]pyrimidin-4-amine, 5,6-dimethyl-2-(methylthio)- is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno ring fused with a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[2,3-d]pyrimidin-4-amine, 5,6-dimethyl-2-(methylthio)- typically involves the reaction of 2-methylthio-5,6-dimethylthieno[2,3-d]pyrimidine with an appropriate amine source. One common method involves the use of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine-2(1H)-thione as a starting material . The reaction is usually carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-d]pyrimidin-4-amine, 5,6-dimethyl-2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or methylthio groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Thieno[2,3-d]pyrimidin-4-amine, 5,6-dimethyl-2-(methylthio)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It is being investigated for its anticancer properties, particularly as a protein kinase inhibitor.
Mechanism of Action
The mechanism by which Thieno[2,3-d]pyrimidin-4-amine, 5,6-dimethyl-2-(methylthio)- exerts its effects is primarily through the inhibition of protein kinases. Protein kinases are enzymes that play a crucial role in cell signaling pathways, regulating processes such as cell growth, differentiation, and metabolism. By inhibiting these enzymes, the compound can interfere with the proliferation of cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one
- 2-Methylthio-5,6-dimethylthieno[2,3-d]pyrimidine
- Thieno[2,3-d]pyrimidin-4-amine, 5,6-dimethyl-2-(methylthio)--2(1H)-thione
Uniqueness
Thieno[2,3-d]pyrimidin-4-amine, 5,6-dimethyl-2-(methylthio)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit protein kinases sets it apart from other similar compounds, making it a valuable target for drug development and other scientific research applications .
Properties
CAS No. |
121746-11-0 |
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Molecular Formula |
C9H11N3S2 |
Molecular Weight |
225.3 g/mol |
IUPAC Name |
5,6-dimethyl-2-methylsulfanylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C9H11N3S2/c1-4-5(2)14-8-6(4)7(10)11-9(12-8)13-3/h1-3H3,(H2,10,11,12) |
InChI Key |
OWZCHEFDQNYUOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N)SC)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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